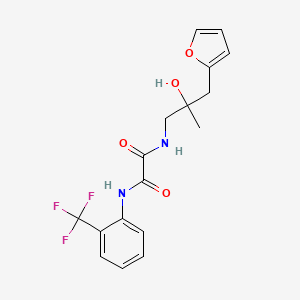![molecular formula C25H17ClFNO4 B2354820 6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 904433-03-0](/img/structure/B2354820.png)
6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C25H17ClFNO4 and its molecular weight is 449.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quinoxaline Derivatives in Pharmaceutical Applications
Quinoxaline derivatives like 6-(4-Chlorobenzyl)-8-(4-Fluorobenzoyl)-2,3-Dihydro[1,4]Dioxino[2,3-g]Quinolin-9(6H)-One exhibit significant potential in pharmaceutical applications. For instance, a study highlighted the synthesis and analysis of isoxazolequinoxaline derivative, exploring its potential as an anti-cancer drug. The compound was synthesized and characterized using various techniques including X-ray diffraction and DFT calculations. The molecular docking studies predicted anti-cancer activity against specific proteins (Abad et al., 2021).
GABAA/Benzodiazepine Receptor Interactions
Quinoxaline derivatives also demonstrate interactions with GABAA/benzodiazepine receptors. A study synthesized various imidazo[1,5-a]quinoxaline amides and carbamates, revealing their binding affinity to the GABAA/benzodiazepine receptor. These compounds exhibited a range of efficacies, which were measured using specific binding ratios (Tenbrink et al., 1994).
Development of Fluorophores
Quinoline derivatives, including quinoxaline derivatives, are recognized as efficient fluorophores used in biochemistry and medicine. They are particularly valuable in studying various biological systems, including DNA fluorophores based on fused aromatic systems. The search for new compounds with increased sensitivity and selectivity remains an important aspect of this research area (Aleksanyan & Hambardzumyan, 2013).
Anti-Inflammatory Activity
Quinoxaline derivatives with fluorine substitution have been studied for their anti-inflammatory activity. For example, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives showed potential inhibitory effects on LPS-induced NO secretion, outperforming the starting ketones used in their synthesis (Sun et al., 2019).
Antitumor Activity
A study on 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one synthesized a compound and evaluated its structure and antitumor activity. The compound demonstrated better antitumor activity than the reference compound in specific human cancer cells (Zhou et al., 2021).
AMPA Receptor Inhibition
6-Fluoro-3-(2-chlorophenyl)quinazolin-4-ones, which contain a fluorophenyl ring, have been investigated for their role in AMPA receptor inhibition. The study provided insights into the structure-activity relationship for AMPA receptor antagonists (Chenard et al., 2001).
特性
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFNO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAZRGIBJPRPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)
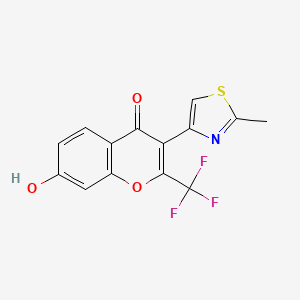
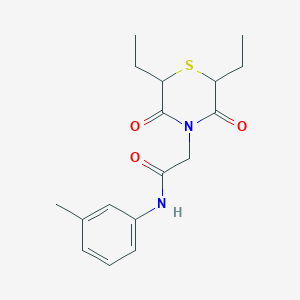
![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)
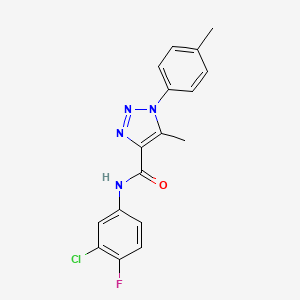
![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
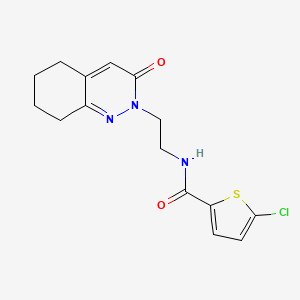
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
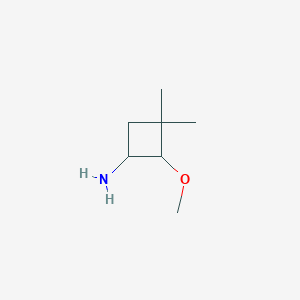
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)
![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
